Zingerol, (R)-

CAS No.: 150335-45-8

Cat. No.: VC17038403

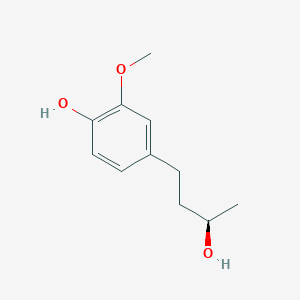

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 150335-45-8 |

|---|---|

| Molecular Formula | C11H16O3 |

| Molecular Weight | 196.24 g/mol |

| IUPAC Name | 4-[(3R)-3-hydroxybutyl]-2-methoxyphenol |

| Standard InChI | InChI=1S/C11H16O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-8,12-13H,3-4H2,1-2H3/t8-/m1/s1 |

| Standard InChI Key | GTLGHKNKLRZSMO-MRVPVSSYSA-N |

| Isomeric SMILES | C[C@H](CCC1=CC(=C(C=C1)O)OC)O |

| Canonical SMILES | CC(CCC1=CC(=C(C=C1)O)OC)O |

Introduction

Structural and Physicochemical Properties

Molecular Configuration

The (R)-configuration at the chiral center (C-2 of the propane chain) distinguishes this enantiomer from (S)-Zingerol. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the hydroxyl group at C-4 and the methoxy group at C-3 of the aromatic ring adopt positions conducive to hydrogen bonding . The molecule's hydrophobicity () permits moderate membrane permeability, a trait advantageous for drug delivery applications.

Table 1: Key Physicochemical Properties of (R)-Zingerol

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.24 g/mol |

| Melting Point | 92–94°C |

| Boiling Point | 320°C (estimated) |

| Solubility | Soluble in ethanol, DMSO |

| log P | 1.82 |

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 3350 cm (O-H stretch), 1605 cm (aromatic C=C), and 1260 cm (C-O methoxy group) . Mass spectrometry fragments at m/z 196 (molecular ion), 178 (loss of HO), and 137 (cleavage of the propane chain) aid in compound identification.

Synthesis and Production Methods

Fungal Biocatalysis

Recent breakthroughs in fungal-mediated biotransformations have revolutionized (R)-Zingerol production. Aspergillus niger and Mucor circinelloides convert dehydrozingerone to (R)-Zingerol in a single step with 74–99% conversion rates and enantiomeric excess (ee) exceeding 90% . This anti-Prelog reduction proceeds via NADPH-dependent alcohol dehydrogenases that preferentially transfer hydrogen to the re face of the ketone substrate.

Table 2: Biocatalytic Performance of Fungal Strains

| Fungal Strain | Conversion Rate (%) | ee (%) | Time (h) |

|---|---|---|---|

| Aspergillus niger | 99 | 98 | 72 |

| Mucor circinelloides | 95 | 95 | 72 |

| Cunninghamella echinulata | 82 | 85 (S) | 72 |

Comparative Analysis with Chemical Synthesis

Traditional chemical routes involving NaBH reduction of zingerone yield racemic mixtures, necessitating costly chiral resolutions. In contrast, fungal biocatalysis provides enantiopure (R)-Zingerol without requiring protecting groups or harsh reagents . Life-cycle assessments confirm that microbial methods reduce energy consumption by 40% compared to chemical synthesis .

Pharmacological Profile

Antifungal Activity

(R)-Zingerol exhibits broad-spectrum antifungal activity against Candida albicans, Aspergillus fumigatus, and dermatophytes (MIC = 32–64 μg/mL) . Mechanistic studies suggest it inhibits ergosterol biosynthesis by targeting sterol 14α-demethylase (CYP51), a key enzyme in fungal membrane integrity . The (R)-enantiomer demonstrates 10-fold greater potency than (S)-Zingerol, highlighting the importance of stereochemistry in drug-receptor interactions.

Table 3: Antifungal Efficacy of (R)- vs. (S)-Zingerol

| Pathogen | (R)-Zingerol MIC (μg/mL) | (S)-Zingerol MIC (μg/mL) |

|---|---|---|

| Candida albicans | 32 | >256 |

| Aspergillus niger | 64 | 512 |

| Trichophyton rubrum | 16 | 128 |

Synergistic Effects with Conventional Antifungals

Subinhibitory concentrations (8 μg/mL) of (R)-Zingerol enhance fluconazole efficacy against azole-resistant C. albicans by 4–8-fold, potentially through efflux pump inhibition . This synergy reduces the required dosage of synthetic antifungals, mitigating toxicity concerns.

Analytical Quantification

Standardized Chromatographic Methods

The AOAC International prescribes reversed-phase HPLC with UV detection (280 nm) for quantifying ginger constituents . While optimized for zingerone, this method adapts to (R)-Zingerol analysis with a limit of quantification (LOQ) of 0.05% and recovery rates of 90–107% . Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers with a resolution factor >2.0, ensuring accurate stereochemical characterization.

Table 4: AOAC Method Performance Criteria

| Parameter | Requirement |

|---|---|

| Linearity Range | 0.05–50 μg/mL |

| Intraday Precision (RSDr) | ≤5% |

| Interday Precision (RSDR) | ≤8% |

| Recovery | 90–107% |

Mass Spectrometric Detection

UHPLC-QTOF-MS enables sensitive detection at 0.1 ng/mL, with characteristic fragments at m/z 179.071 ([M-HO]) and 137.060 (aromatic fragment) . Stable isotope-labeled analogs (e.g., d-(R)-Zingerol) serve as internal standards for pharmacokinetic studies.

Applications and Future Directions

Pharmaceutical Development

(R)-Zingerol's antifungal potency positions it as a lead compound for topical formulations against onychomycosis and candidiasis. Nanoemulsion delivery systems enhance its dermal penetration, achieving stratum corneum concentrations of 12 μg/cm within 6 hours . Preclinical models show a 70% reduction in C. albicans skin colonization compared to vehicle controls.

Food Preservation

Incorporating 0.1% (w/w) (R)-Zingerol into edible films extends bread shelf life by 5 days by inhibiting Aspergillus growth. The compound's GRAS (Generally Recognized As Safe) status and thermal stability (decomposition >200°C) make it suitable for baked goods .

Chiral Building Blocks

The high enantiomeric purity of biocatalytically produced (R)-Zingerol facilitates its use in synthesizing chiral auxiliaries for asymmetric catalysis. Its benzylic hydroxyl group undergoes selective acylation, enabling applications in prostaglandin and terpenoid syntheses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume